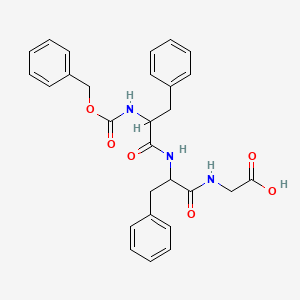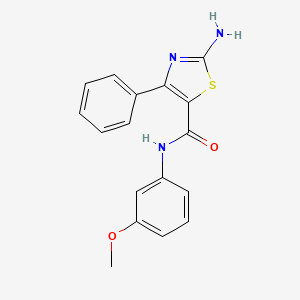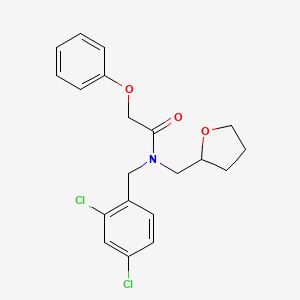![molecular formula C16H23N3O5 B12112352 2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B12112352.png)
2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-D-TYR-VAL-GLY-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. Subsequent amino acids (valine and tyrosine) are added sequentially through coupling reactions. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) for activation, and piperidine for deprotection of the Fmoc group .
Industrial Production Methods
In industrial settings, the synthesis of H-D-TYR-VAL-GLY-OH can be scaled up using automated peptide synthesizers. These machines streamline the process by automating the repetitive steps of coupling and deprotection, ensuring high yield and purity. Environmentally conscious methods, such as using water as a solvent and microwave-assisted synthesis, are also being explored to reduce the environmental impact of peptide production .
Análisis De Reacciones Químicas
Types of Reactions
H-D-TYR-VAL-GLY-OH undergoes various chemical reactions, including:
Oxidation: The phenol group in tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The hydroxyl group in tyrosine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane is commonly used for the selective oxidation of the phenol group in tyrosine.
Reduction: Sodium borohydride is a typical reducing agent for carbonyl groups.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products
Oxidation: Hyperoxidized tyrosine derivatives.
Reduction: Reduced peptide fragments.
Substitution: Alkylated tyrosine derivatives.
Aplicaciones Científicas De Investigación
H-D-TYR-VAL-GLY-OH has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of H-D-TYR-VAL-GLY-OH involves its interaction with specific molecular targets. For instance, the compound can act as a substrate for enzymes that catalyze the formation of amide bonds, such as amidating enzymes in the pituitary gland . The phenol group in tyrosine can undergo oxidation, leading to the formation of reactive intermediates that participate in various biochemical pathways .
Comparación Con Compuestos Similares
H-D-TYR-VAL-GLY-OH can be compared with other tripeptides such as:
H-TYR-GLY-GLY-OH: Contains glycine instead of valine, leading to different structural and functional properties.
H-TYR-VAL-ALA-OH: Contains alanine instead of glycine, affecting its reactivity and biological activity.
The uniqueness of H-D-TYR-VAL-GLY-OH lies in its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to act as a catalyst and its role in protein oxidation make it a valuable compound for various research applications .
Propiedades
IUPAC Name |
2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-9(2)14(16(24)18-8-13(21)22)19-15(23)12(17)7-10-3-5-11(20)6-4-10/h3-6,9,12,14,20H,7-8,17H2,1-2H3,(H,18,24)(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEGIYMHTZXVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[1-[2-(Phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12112287.png)
![2-[[2-(2,6-Diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12112295.png)


![2-Azaspiro[4.5]decan-8-ylmethanol](/img/structure/B12112309.png)


![2-[[2-(2-Formamidohexanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12112318.png)


![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B12112325.png)



